molecular formula C11H11NO2 B8289849 methyl 5-methyl-1H-indole-7-carboxylate

methyl 5-methyl-1H-indole-7-carboxylate

Cat. No.: B8289849
M. Wt: 189.21 g/mol
InChI Key: LVGIUIWDMPTPJX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indole-7-carboxylate is a synthetically versatile indole derivative serving as a valuable building block in medicinal chemistry and drug discovery research. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its widespread presence in biologically active compounds. Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects, making them a focus of extensive investigation for developing new therapeutic agents . This compound is particularly useful as a chemical intermediate for the synthesis of more complex molecules. Researchers can utilize its ester functional group for hydrolysis or amidation reactions, while the methyl substituent and the indole nitrogen offer sites for further chemical modification. Its application is central in constructing compound libraries for high-throughput screening against various biological targets. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 5-methyl-1H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)9(6-7)11(13)14-2/h3-6,12H,1-2H3

InChI Key

LVGIUIWDMPTPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)NC=C2

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, attributed to the indole framework. These include:

  • Anticancer Properties : Indole derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Some studies indicate effectiveness against various bacterial strains.
  • Enzyme Inhibition : Research suggests interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Applications in Organic Synthesis

Methyl 5-methyl-1H-indole-7-carboxylate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Indole Derivatives : Used as a building block for creating more complex indole-based compounds.
  • Functionalization Reactions : Acts as a substrate in reactions such as Friedel-Crafts alkylation and cross-dehydrogenative coupling.

Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results demonstrated that modifications at the 7-position enhanced cytotoxicity against various cancer cell lines, indicating potential for developing new anticancer agents .

Enzyme Interaction Studies

Research utilizing molecular docking techniques revealed that this compound interacts with specific receptors involved in metabolic regulation. This interaction suggests its potential role in drug development targeting metabolic disorders .

Synthesis of Novel Compounds

In synthetic chemistry, this compound has been employed to create novel derivatives with improved biological activities. For instance, modifications at the methyl group or carboxylate position have led to compounds with enhanced enzyme inhibition properties .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-indole-7-carboxylateIndole core with carboxylate at 7Commonly used in organic synthesis
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylateBromine substitution at 5Exhibits enhanced reactivity
Methyl 5-amino-1H-indole-7-carboxylateAmino group at 5Known for potential anti-cancer properties
Methyl indole-5-carboxylateCarboxylate group at 5Used in various pharmaceutical applications

This table highlights the diversity within the indole family and underscores the unique positioning of this compound due to its specific substituents and resultant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data Reference
Methyl 5-methyl-1H-indole-7-carboxylate -CH₃ (C5), -COOCH₃ (C7) C₁₁H₁₁NO₂ 189.21* N/A (hypothetical) -
Methyl 5-bromo-1H-indole-7-carboxylate -Br (C5), -COOCH₃ (C7) C₁₀H₈BrNO₂ 254.08 Soluble in research solvents; stored at RT
Methyl 7-bromo-1H-indole-5-carboxylate -Br (C7), -COOCH₃ (C5) C₁₀H₈BrNO₂ 254.08 Structural isomer of the bromo analog
7-Methyl-1H-indole-5-carboxylic acid -CH₃ (C7), -COOH (C5) C₁₀H₉NO₂ 175.18 Available commercially (CAS 180624-00-4)
Ethyl 5-nitro-1H-indole-2-carboxylate -NO₂ (C5), -COOCH₂CH₃ (C2) C₁₁H₁₀N₂O₄ 234.21 Similarity score: 0.88 (vs. target)

*Calculated based on molecular formula.

Key Observations:

Substituent Position: Bromine substitution at C5 (methyl 5-bromo-1H-indole-7-carboxylate) vs. The ester group at C7 in the target compound contrasts with carboxylic acid derivatives (e.g., 7-methyl-1H-indole-5-carboxylic acid), which may exhibit different solubility and reactivity profiles .

Functional Group Impact :

  • Bromine introduces electronegativity and bulk, possibly enhancing stability but reducing solubility compared to methyl groups.
  • Nitro groups (e.g., in ethyl 5-nitro-1H-indole-2-carboxylate) increase molecular weight and polarity, affecting pharmacokinetic properties .

Preparation Methods

Reaction Mechanism and Catalytic System

The DMC-mediated method, as described in patent CN101157650B, leverages dimethyl carbonate as both a solvent and methylating agent. This approach circumvents traditional toxic methylating reagents like methyl iodide. The reaction involves the direct carbomethoxylation of indole or substituted indoles at the N1 position, yielding methyl indole-1-carboxylate derivatives. For methyl 5-methyl-1H-indole-7-carboxylate, the starting material is likely 5-methylindole-7-carboxylic acid or a precursor that undergoes simultaneous methylation and esterification.

The catalytic system employs imidazolium-based ionic liquids, such as [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or [Bmim]OAc (1-butyl-3-methylimidazolium acetate), which activate the indole nitrogen for nucleophilic attack on DMC. The ionic liquid’s dual role as a base and phase-transfer catalyst enhances reaction efficiency.

Advantages:

  • Green Chemistry : DMC is non-toxic and biodegradable, aligning with sustainable practices.

  • Atom Economy : The reaction avoids stoichiometric bases or coupling agents.

Workup and Purification

Post-reaction, the mixture is cooled, and the ionic liquid is separated via distillation or aqueous extraction. The crude product is purified by recrystallization or column chromatography. Patent CN102026961B highlights silica gel chromatography with ethyl acetate/hexane eluents as effective for isolating this compound.

Multi-Step Synthesis via Cyclization and Esterification

Indole Ring Formation

The indole core is typically constructed via Fischer indole synthesis or Madelung cyclization. For 5-methyl-7-carboxylate derivatives, a substituted phenylhydrazine and ketone precursor undergo acid-catalyzed cyclization. For example, 4-methyl-2-nitrophenylhydrazine reacts with pyruvate esters under acidic conditions to form the indole skeleton.

Example Protocol:

  • Cyclization :

    • Substrate: 4-Methyl-2-nitrophenylhydrazine + methyl pyruvate.

    • Catalyst: Polyphosphoric acid (PPA) or HCl/EtOH.

    • Conditions: Reflux at 80–100°C for 6–12 hours.

  • Reduction :

    • The nitro group at the 7-position is reduced to an amine using H₂/Pd-C or Fe/HCl.

  • Carboxylation :

    • The amine is converted to a carboxylic acid via diazotization and subsequent treatment with CO₂.

Esterification of the Carboxylic Acid

The final step involves esterifying the 7-carboxylic acid intermediate with methanol. Two strategies are prevalent:

Acid-Catalyzed Fischer Esterification

  • Conditions : H₂SO₄ (cat.), methanol reflux (65°C), 12–24 hours.

  • Yield : ~60–75% after purification.

DCC/DMAP-Mediated Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane or THF.

  • Advantage : Higher yields (80–90%) but requires anhydrous conditions.

Comparative Analysis of Methodologies

Parameter DMC/Ionic Liquid Method Multi-Step Synthesis
Reaction Steps 13–4
Overall Yield Not reported (estimated 70%)50–60%
Catalyst Cost Moderate (ionic liquids)Low (acid/base catalysts)
Environmental Impact Low (green solvents)Moderate (toxic solvents/reagents)
Scalability High (one-pot reaction)Moderate (multi-step complexity)

Optimization Strategies and Challenges

Enhancing Selectivity in DMC Reactions

Competing O-methylation (e.g., ester formation at oxygen sites) is minimized by:

  • Using bulky ionic liquids (e.g., [Bmim]Br) to sterically hinder non-target sites.

  • Lowering reaction temperatures to 50°C for substrates prone to side reactions.

Purification Challenges

This compound’s polar nature complicates isolation. Patent CN102026961B recommends gradient elution chromatography (hexane → ethyl acetate) to separate it from non-polar by-products .

Q & A

Q. How can researchers troubleshoot low yields or impurities in this compound synthesis?

  • Methodological Answer : Common fixes:
  • Reagent Purity : Use freshly distilled acetic acid to avoid side reactions.
  • Chromatography : Optimize solvent systems (e.g., hexane/EtOAc gradients) for better separation .

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